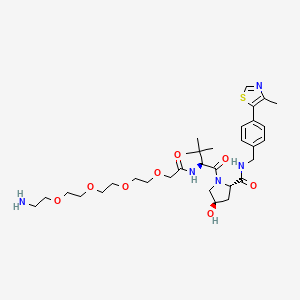

(S,R,S)-Ahpc-peg4-NH2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N5O8S/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMWDQCRYIOFMX-UWPQIUOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (S,R,S)-Ahpc-peg4-NH2: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-Ahpc-peg4-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a 4-unit polyethylene (B3416737) glycol (PEG) linker and a terminal amine group. This heterobifunctional molecule is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific target proteins. This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, its role in the PROTAC mechanism of action, and detailed protocols for its application in the development of novel protein degraders.

Introduction to this compound

This compound, also known as VH032-PEG4-NH2, is a synthetic molecule that conjugates the (S,R,S)-AHPC (a derivative of the well-characterized VHL ligand, VH032) to a PEG4 linker terminating in a primary amine.[1][2] The (S,R,S)-AHPC moiety provides high-affinity, non-covalent binding to the VHL E3 ligase, a key component of the cellular ubiquitin-proteasome system.[1] The PEG4 linker serves to improve solubility and provides spatial separation, while the terminal amine offers a reactive handle for conjugation to a ligand targeting a protein of interest (POI).[3][4] This modular design makes it an invaluable tool for the rapid synthesis of PROTAC libraries for targeted protein degradation.

Physicochemical and Binding Properties

The physical, chemical, and biological properties of this compound and its core VHL ligand are summarized in the tables below. Understanding these parameters is crucial for its effective use in PROTAC design and synthesis.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound (HCl Salt) | Reference |

| Synonyms | VH032-PEG4-NH2, VHL Ligand-Linker Conjugate 4 | VH032-PEG4-NH2 hydrochloride | [5][6] |

| CAS Number | 2010159-57-4 | 2010159-57-4 | [5] |

| Molecular Formula | C₃₂H₄₉N₅O₈S | C₃₂H₄₉N₅O₈S · xHCl | [5] |

| Molecular Weight | 663.83 g/mol | 700.29 g/mol (for mono-HCl) | [5][6] |

| Appearance | Powder | Powder | |

| Purity | ≥95% to ≥98% (supplier dependent) | ≥95% | [5] |

| Solubility | DMSO: 170 mg/mL (ultrasonication may be needed) | DMSO: 100 mg/mL, Water: 100 mg/mL, Ethanol: 100 mg/mL | [2][6] |

| Storage | -20°C (powder) | 2-8°C or -20°C (powder) | [2] |

| Topological Polar Surface Area (TPSA) | 174.57 Ų | Not explicitly stated | [5] |

| cLogP | 1.25 | Not explicitly stated | [5] |

Table 2: Binding Affinity of the Core VHL Ligand (VH032)

The (S,R,S)-Ahpc moiety is based on the VH032 ligand. The binding affinity of VH032 to the VHL-ElonginB-ElonginC (VCB) complex is a critical determinant of the resulting PROTAC's efficacy.

| Ligand | Method | Binding Affinity (Kd) | Reference |

| VH032 | Fluorescence Polarization (FP) | 185 nM | [7][8] |

| VH101 (optimized derivative) | Fluorescence Polarization (FP) | 44 nM | [7] |

| BODIPY FL VH032 | TR-FRET | 3.01 nM | [9] |

Table 3: Representative Degradation Data for VHL-based PROTACs

The efficacy of a PROTAC is quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following are examples from the literature for VHL-based PROTACs targeting different proteins.

| PROTAC Target | Cell Line | DC50 | Dmax | Reference |

| BRD4 | PC3 | 3.3 nM | 97% | [7][10] |

| BRD4 | EOL-1 | 0.87 nM | 96% | [7][10] |

| PI3K (p110γ) | MDA-MB-231 | 42.23 nM | 88.6% | [11] |

| mTOR | MDA-MB-231 | 45.4 nM | 74.9% | [11] |

| HDAC3 | HCT116 | 0.53 µM | Not specified | [12] |

Mechanism of Action: The PROTAC Cycle

This compound is a key component in the formation of a PROTAC. Once conjugated to a POI-binding ligand, the resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce degradation of the target protein. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple protein molecules.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC using this compound and for the characterization of the resulting protein degrader.

PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of a POI ligand containing a carboxylic acid to the terminal amine of this compound.

Caption: Workflow for PROTAC synthesis using amide coupling.

Materials:

-

This compound

-

POI-ligand with a carboxylic acid (POI-COOH)

-

Amide coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (Dimethylformamide)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel and magnetic stirrer

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

-

HRMS and NMR for characterization

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the POI-COOH (1 equivalent) in anhydrous DMF.

-

Add the amide coupling reagent HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add this compound (1.1 equivalents), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Once the reaction is complete, quench by adding a small amount of water.

-

Purify the crude product using reverse-phase preparative HPLC.

-

Confirm the identity and purity of the final PROTAC molecule using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization of PROTAC Activity

This is the standard method to quantify the reduction in cellular POI levels following PROTAC treatment.[13][14]

Procedure:

-

Cell Treatment: Seed cells expressing the POI in multi-well plates. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

-

Quantification: Perform densitometry analysis on the bands. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.[13]

Co-IP is used to provide evidence of the formation of the POI-PROTAC-VHL ternary complex within the cell.[15]

Procedure:

-

Cell Treatment: Culture cells and pre-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated POI. Treat cells with the PROTAC or vehicle control.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the VHL E3 ligase (or the POI) to pull down the complex. Use Protein A/G beads to capture the antibody-protein complexes.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of both the POI and VHL. The presence of the POI in the VHL pulldown (and vice-versa) in the PROTAC-treated sample indicates ternary complex formation.[15]

Techniques like Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are powerful tools for quantitatively assessing binary binding affinities and the kinetics of ternary complex formation.[16][17]

Surface Plasmon Resonance (SPR):

-

Immobilize the VHL E3 ligase complex onto a sensor chip.

-

To measure binary binding, flow a series of concentrations of the PROTAC over the chip and measure the binding response to determine the on-rate, off-rate, and dissociation constant (Kd).

-

To measure ternary complex formation, pre-incubate the PROTAC with a near-saturating concentration of the POI and flow this mixture over the VHL-immobilized chip.[16][18] An increase in binding affinity compared to the binary interaction indicates positive cooperativity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

-

Use a labeled VHL protein (e.g., with a terbium donor fluorophore) and a labeled POI (e.g., with a fluorescent acceptor).

-

In the presence of an effective PROTAC, the donor and acceptor fluorophores are brought into close proximity within the ternary complex, resulting in a FRET signal.

-

The strength of the FRET signal is proportional to the amount of ternary complex formed, allowing for the determination of the EC50 for complex formation.[17][19]

PROTAC Development and Optimization Workflow

The development of a potent and selective PROTAC is an iterative process. This compound serves as a versatile building block within this workflow.

Caption: Iterative workflow for PROTAC development and optimization.

Conclusion

This compound is a well-characterized and highly valuable chemical tool for researchers in the field of targeted protein degradation. Its optimized VHL-binding moiety, coupled with a flexible and soluble PEG linker and a reactive amine handle, facilitates the streamlined synthesis and development of potent and selective PROTACs. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this building block in the pursuit of novel therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. chemscene.com [chemscene.com]

- 6. selleckchem.com [selleckchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. selleckchem.com [selleckchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

(S,R,S)-Ahpc-peg4-NH2: A Technical Primer for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S,R,S)-Ahpc-peg4-NH2, a critical chemical tool in the rapidly evolving field of targeted protein degradation. This document outlines its chemical structure, core applications, and the fundamental principles of its mechanism of action, supported by available data and generalized experimental workflows.

Core Chemical Identity

This compound, also known by its synonym VH032-PEG4-NH2, is a synthetic heterobifunctional molecule. It serves as a building block in the creation of Proteolysis Targeting Chimeras (PROTACs). Its structure consists of three key components:

-

An (S,R,S)-AHPC (azetidinyl-hydroxyproline-core) moiety: This portion of the molecule acts as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]

-

A PEG4 linker: A polyethylene (B3416737) glycol spacer with four repeating units, which provides solubility and flexibility to the final PROTAC molecule.[3]

-

A terminal primary amine (-NH2): This functional group provides a reactive site for conjugation to a ligand that targets a specific protein of interest.

The stereochemistry, denoted by (S,R,S), is crucial for its specific binding to the VHL E3 ligase.

Chemical Structure:

(A 2D chemical structure image would be placed here in a full whitepaper)

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₄₉N₅O₈S | [4] |

| Molecular Weight | 663.83 g/mol | [4][5] |

| CAS Number | 2010159-57-4 | [4][5] |

| Purity | Typically ≥95% or ≥98% | [4][5] |

| Form | Solid powder | [5] |

| Storage Temperature | -20°C to 8°C | [5][] |

Mechanism of Action in Targeted Protein Degradation

This compound is a fundamental component in the construction of PROTACs. PROTACs are designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a target protein of interest (POI).

The general mechanism, which involves a PROTAC synthesized using this compound, is as follows:

-

Ternary Complex Formation: The PROTAC molecule, consisting of the VHL ligand (from this compound), a linker, and a POI-binding ligand, simultaneously binds to both the VHL E3 ligase and the POI within the cell. This proximity induces the formation of a ternary complex.

-

Ubiquitination: Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into smaller peptides, effectively removing it from the cell.

-

PROTAC Recycling: After inducing the degradation of the POI, the PROTAC molecule is released and can engage with another POI and E3 ligase, acting catalytically to degrade multiple protein copies.

Caption: General workflow of targeted protein degradation by a PROTAC synthesized from this compound.

Experimental Protocols: A Generalized Workflow

While specific experimental details for PROTACs synthesized using this compound are proprietary or found within specific research publications, a general workflow for the synthesis and evaluation of such a PROTAC can be outlined.

PROTAC Synthesis

The synthesis of a final PROTAC from this compound involves a standard amide coupling reaction.

-

Activation of the POI Ligand: A ligand for the protein of interest that contains a carboxylic acid functional group is activated. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).

-

Coupling Reaction: The activated POI ligand is then reacted with the primary amine of this compound in a suitable aprotic solvent such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide), often in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

-

Purification: The resulting PROTAC is purified using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product's identity and purity are confirmed by analytical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

In Vitro Evaluation of PROTAC Activity

Once synthesized, the PROTAC's ability to induce the degradation of the target protein is assessed in cell-based assays.

-

Cell Culture: A human cell line that endogenously expresses the POI and VHL is cultured under standard conditions.

-

PROTAC Treatment: The cells are treated with varying concentrations of the PROTAC for a defined period (e.g., 2, 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) is also included.

-

Cell Lysis: After treatment, the cells are harvested and lysed to release the cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analysis.

-

Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the POI and a loading control (e.g., GAPDH or β-actin). The abundance of the POI is visualized and quantified to determine the extent of degradation at different PROTAC concentrations and time points.

-

Data Analysis: The degradation concentration 50 (DC₅₀), the concentration of the PROTAC that results in 50% degradation of the POI, is calculated.

Table 2: Generalized Protocol for In Vitro PROTAC Evaluation

| Step | Description | Key Parameters |

| 1. Cell Seeding | Plate cells at a specific density in multi-well plates. | Cell line, seeding density, plate format. |

| 2. PROTAC Addition | Treat cells with a serial dilution of the PROTAC. | Concentration range, incubation time. |

| 3. Cell Lysis | Lyse cells with a suitable buffer (e.g., RIPA buffer with protease inhibitors). | Lysis buffer composition. |

| 4. Protein Analysis | Perform Western blotting to detect the levels of the POI. | Primary and secondary antibodies, loading control. |

| 5. Quantification | Quantify band intensities to determine the percentage of remaining POI. | Densitometry software. |

| 6. DC₅₀ Calculation | Plot the percentage of remaining POI against the PROTAC concentration and fit a dose-response curve. | Non-linear regression analysis. |

Conclusion and Future Directions

This compound is a valuable chemical probe and building block for the development of VHL-based PROTACs. Its well-defined structure and reactive handle allow for the modular synthesis of degraders against a wide array of protein targets. The methodologies outlined in this guide provide a foundational understanding for researchers entering the field of targeted protein degradation. Future research will likely focus on the development of novel E3 ligase ligands and linkers to expand the scope and improve the drug-like properties of PROTACs, with this compound serving as a key benchmark for VHL-recruiting degraders.

Disclaimer: The experimental protocols provided are generalized and may require optimization for specific target proteins and cell lines. Researchers should consult relevant scientific literature for detailed and validated protocols. The synthesis of chemical compounds should only be performed by trained professionals in a suitably equipped laboratory.

References

An In-depth Technical Guide on the Mechanism of Action of (S,R,S)-Ahpc-peg4-NH2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S,R,S)-Ahpc-peg4-NH2 is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It is not a therapeutic agent in itself but rather a high-affinity E3 ligase ligand-linker conjugate, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule comprises three key components: the (S,R,S)-Ahpc moiety (also known as VH032), which acts as a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase; a 4-unit polyethylene (B3416737) glycol (PEG) spacer that provides optimal length and solubility; and a terminal primary amine (-NH2) group, which serves as a reactive handle for conjugation to a target protein ligand. The fundamental mechanism of action of a PROTAC synthesized from this building block is to induce proximity between a protein of interest (POI) and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome. This guide provides a comprehensive overview of its role in the PROTAC mechanism, quantitative binding data, and detailed protocols for its application.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that hijack the body's natural ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. The UPS is a primary mechanism for protein degradation in eukaryotic cells. E3 ubiquitin ligases, a key component of this system, are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them. A polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.

A PROTAC molecule synthesized using this compound functions by forming a ternary complex between the target protein and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome. Because the PROTAC molecule is released after inducing ubiquitination, it can act catalytically to degrade multiple copies of the target protein.

Quantitative Data: VHL Ligand Binding Affinity

The (S,R,S)-Ahpc moiety is derived from the well-characterized VHL ligand, VH032. The binding affinity of this ligand to the VHL-ElonginB-ElonginC (VCB) complex is critical for the efficacy of the resulting PROTAC. High-affinity binding ensures efficient recruitment of the E3 ligase at low PROTAC concentrations. The binding affinities are typically determined using biophysical assays such as Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1][2][3]

| Compound/Ligand | Assay Type | Affinity Constant | Value | Reference(s) |

| VH032 | ITC / FP | Kd | 185 nM | [2][3] |

| VH032 | TR-FRET | Ki | 33.4 nM | [1] |

| VH032 | FP | Ki | 142.1 nM | [1] |

| VH032-PEG4-amine | TR-FRET | Ki | 6.8 nM | [1] |

| VH032-PEG4-amine | FP | Ki | 181.0 nM | [1] |

| MZ1 (PROTAC Control) | TR-FRET | Ki | 6.3 nM | [1] |

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; lower values indicate stronger binding. Values can vary based on the specific assay conditions and constructs used.

Experimental Protocols

Protocol for PROTAC Synthesis: Amide Coupling

This protocol describes the synthesis of a PROTAC by forming an amide bond between the primary amine of this compound and a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).

Materials:

-

This compound (1.0 equivalent)

-

POI-Ligand-COOH (1.0 - 1.2 equivalents)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, saturated aqueous NaHCO3, brine for workup

-

Anhydrous Na2SO4 or MgSO4

-

Solvents for purification (e.g., HPLC-grade acetonitrile, water, TFA)

Procedure:

-

Reagent Preparation: Ensure all glassware is dry. Weigh this compound and the POI-Ligand-COOH and dissolve them in a minimal amount of anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

-

Activation: In a separate vial, dissolve HATU in anhydrous DMF.

-

Coupling Reaction: To the solution of the amine and acid, add DIPEA. Stir for 5 minutes. Then, add the HATU solution dropwise to the reaction mixture.[4]

-

Incubation: Allow the reaction to stir at room temperature. Monitor the reaction progress periodically (e.g., every 1-2 hours) by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reactions are typically complete within 2-12 hours.[5]

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC molecule.

-

Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Protocol for Western Blot Analysis of Protein Degradation

This protocol is used to quantify the reduction in the target protein levels within cells after treatment with the synthesized PROTAC.[6]

Materials:

-

Cell line expressing the protein of interest (POI)

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics

-

Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours) to determine the dose-response. Include a vehicle-only control.[7]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Add ECL substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol for In-Cell Ubiquitination Assay

This immunoprecipitation (IP)-based assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system. It detects the increase in poly-ubiquitinated POI.

Materials:

-

Materials from the Western Blot protocol

-

Proteasome inhibitor (e.g., MG132)

-

IP Lysis Buffer

-

Primary antibody for immunoprecipitation (e.g., anti-POI or anti-Ubiquitin)

-

Protein A/G magnetic beads

-

Primary antibody for Western blot detection (the one not used for IP)

-

Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

Procedure:

-

Cell Treatment: Seed cells in 10 cm dishes. Treat the cells with an effective concentration of the PROTAC (e.g., the DC50 concentration) for a shorter time course (e.g., 0, 1, 2, 4 hours). Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours to allow the ubiquitinated protein to accumulate.[8]

-

Cell Lysis: Harvest and lyse cells using IP Lysis Buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-POI) overnight at 4°C.

-

Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with Wash Buffer to remove non-specific binders.

-

-

Elution and Western Blot: Elute the protein from the beads by boiling in 1X Laemmli buffer.

-

Detection: Run the eluates on an SDS-PAGE gel and perform a Western blot as described in Protocol 4.2. Probe the membrane with an anti-Ubiquitin antibody. A smear of high-molecular-weight bands in the PROTAC-treated lanes indicates poly-ubiquitination of the POI.

Conclusion

This compound is a well-validated and highly effective building block for the construction of VHL-based PROTACs. Its high affinity for the VHL E3 ligase and the inclusion of a versatile PEG linker with a reactive amine handle make it a cornerstone reagent for researchers in targeted protein degradation. The protocols and data presented in this guide offer a robust framework for the synthesis and evaluation of novel PROTACs, facilitating the development of new therapeutics and chemical probes to explore complex biological questions.

References

- 1. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of the PEG4 Linker in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key elements: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the crucial ternary complex.[4][5]

Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) chains are one of the most frequently incorporated motifs in PROTAC design.[3] Specifically, the tetraethylene glycol (PEG4) linker has become a staple for its ability to confer a favorable balance of hydrophilicity, flexibility, and length. This guide provides an in-depth technical overview of the multifaceted role of the PEG4 linker in PROTAC development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Principles of PEG4 Linkers in PROTACs

The PEG4 linker consists of four repeating ethylene (B1197577) glycol units, which impart a unique and advantageous set of properties to the PROTAC molecule.

1. Enhancing Solubility and Physicochemical Properties: A primary challenge in PROTAC development is their tendency to be large, complex molecules that often fall "beyond the Rule of 5," leading to poor aqueous solubility.[6] The ether oxygens within the PEG4 backbone can act as hydrogen bond acceptors, improving the molecule's interaction with water and enhancing overall solubility.[4][5][7] This is critical for preventing aggregation and improving handling during formulation and in vivo administration.

2. Modulating Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While increased hydrophilicity can impede passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers offers a distinct advantage.[4][8] PEG linkers, including PEG4, can adopt folded or "chameleon-like" conformations in nonpolar environments, effectively shielding the PROTAC's polar surface area.[4][5][8] This conformational adaptability can create a more compact and less polar structure that is better suited for membrane traversal.[4][8] However, the optimal number of PEG units is a delicate balance, as excessive PEGylation can negatively impact cellular uptake.[4]

3. Optimizing Ternary Complex Formation: The ultimate goal of a PROTAC is to induce the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The length and flexibility of the linker are paramount in achieving the correct orientation for efficient ubiquitin transfer.[3] The PEG4 linker provides sufficient length (approximately 14.7 Å) and rotational freedom to allow the two ligands to bind their respective proteins effectively, increasing the probability of forming a stable and functional ternary complex.[5][] Its flexibility can help overcome the entropic penalty associated with complex formation.[5]

Data Presentation: The Impact of PEG Linkers

The choice of linker length and composition has a quantifiable impact on the physicochemical and biological properties of a PROTAC. The following tables summarize illustrative data compiled from publicly available research, highlighting the effects of modifying PEG linker length.

Table 1: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths [4]

| Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |

| Alkyl C4 | 831.0 | 2.5 | 181.0 | 4 | 12 |

| PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 |

| PEG8 | 1095.2 | 3.1 | 217.9 | 4 | 18 |

Data is illustrative and compiled from various sources in the literature.[4] cLogP: Calculated octanol-water partition coefficient; TPSA: Topological Polar Surface Area; HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability [4]

| Target | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |

| SMARCA2 | VHL | PEG2 | 15 | >95 | 0.5 |

| SMARCA2 | VHL | PEG4 | 9 | >95 | 1.2 |

| SMARCA2 | VHL | PEG6 | 23 | >95 | 0.8 |

| BRD4 | CRBN | PEG4 | 5 | ~90 | Not Reported |

Data is illustrative and compiled from various sources in the literature.[4] DC50: Concentration for 50% maximal degradation; Dmax: Maximum level of degradation.[10] Papp: Apparent permeability coefficient.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in PROTAC action and development is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathway

The core mechanism of any PROTAC, including those with a PEG4 linker, involves coopting the ubiquitin-proteasome pathway.

References

- 1. precisepeg.com [precisepeg.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to VHL E3 Ligase Ligands for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of von Hippel-Lindau (VHL) E3 ligase ligands, their central role in the development of Proteolysis Targeting Chimeras (PROTACs), and the experimental methodologies crucial for their characterization. As the field of targeted protein degradation (TPD) continues to offer novel therapeutic avenues for previously "undruggable" targets, a deep understanding of the core components of PROTAC technology is paramount.

Introduction: The VHL E3 Ligase in the Ubiquitin-Proteasome System

The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery for the degradation of intracellular proteins, maintaining cellular homeostasis. This process involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that tags substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome.[1] The E3 ubiquitin ligases, numbering over 600 in humans, provide substrate specificity to this system and are therefore attractive targets for therapeutic intervention.[2]

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin 2 RING-VHL E3 ligase (CRL2VHL) complex. This complex, which also includes Elongin B, Elongin C, Cullin2, and Rbx1, plays a critical role as a tumor suppressor.[2][3] Its most well-characterized substrate is the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a key transcription factor in the cellular response to low oxygen levels.[1][3][4]

Mechanism of Action: From Natural Substrates to PROTACs

The VHL-HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain-containing enzymes (PHDs).[4] This post-translational modification creates a recognition site for VHL.[4] The subsequent binding of VHL to hydroxylated HIF-1α leads to the ubiquitination and proteasomal degradation of the transcription factor, preventing its accumulation.[4]

Hijacking VHL with PROTAC Technology

PROTACs are heterobifunctional molecules engineered to co-opt the UPS for therapeutic purposes.[5][6] They consist of a ligand that binds a protein of interest (POI), another ligand that recruits an E3 ligase, and a chemical linker connecting them.[3][4]

VHL is one of the most widely used E3 ligases in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[3][4][5] A VHL-based PROTAC works by inducing proximity between the VHL E3 ligase complex and a target protein that is not its natural substrate.[4] This forced association results in the formation of a stable ternary complex (POI-PROTAC-VHL), leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[4][7] This catalytic mechanism allows sub-stoichiometric amounts of a PROTAC to eliminate a large quantity of a target protein.[7]

Quantitative Data on VHL Ligands and PROTACs

The development of VHL ligands began with peptidic molecules derived from HIF-1α.[3] A significant breakthrough was the structure-guided design of the first non-peptidic, small-molecule VHL ligands, which paved the way for potent, cell-permeable PROTACs.[1][2] The binding affinity of the ligand for VHL is a critical parameter influencing the formation of the ternary complex and the overall efficiency of the resulting PROTAC.[8]

Binding Affinities of Common VHL Ligands

Several VHL ligands have been developed, with VH032 and its derivatives being among the most frequently used. The table below summarizes the binding affinities of key VHL ligands.

| Ligand | Binding Affinity (Kd) to VHL | Measurement Method | Reference |

| Compound 1 | 4.1 µM (IC50) | Isothermal Titration Calorimetry (ITC) | |

| Compound 3 | 1.8 µM (IC50) | Isothermal Titration Calorimetry (ITC) | |

| VH032 | 185 nM | Not Specified / Fluorescence Polarization (FP) | [8][9] |

| VH101 | 44 nM | Fluorescence Polarization (FP) | [1][8] |

| VH298 | Not Specified (Potent Binder) | Not Specified |

Table 1: Comparison of binding affinities for commonly cited VHL E3 ligase ligands.

Degradation Efficiency of VHL-based PROTACs

The efficacy of a PROTAC is ultimately defined by its ability to degrade the target protein in a cellular context, measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). It is important to note that degradation efficiency is a product of the entire PROTAC molecule (VHL ligand, linker, and POI ligand) and the specific cellular environment.

| PROTAC | VHL Ligand | Target | DC50 | Dmax | Cell Line | Reference |

| MZ-1 | Based on VH032 | BRD4 | ~25 nM | >90% | HeLa | [1] |

| ARV-771 | Based on VH032 | BET proteins | Not Specified | Potent Degrader | Not Specified | [3] |

| GP262 | VH032 | PI3K/mTOR | 68.0 nM (IC50) | 65.4% (Imax) | MDA-MB-231 | [10] |

| NR-11c | Not Specified | p38α | Potent Degrader | >80% | MDA-MB-231 | [7] |

Table 2: Degradation performance of representative PROTACs utilizing VHL ligands. Note: DC50 and Dmax values are highly dependent on experimental conditions.

Key Experimental Protocols

The characterization of VHL ligands and the evaluation of VHL-based PROTACs involve a suite of biochemical, biophysical, and cell-based assays.

Fluorescence Polarization (FP) Assay

-

Objective: To determine the binding affinity (Kd or IC50) of VHL ligands by measuring their ability to displace a fluorescently labeled VHL tracer ligand.[8]

-

Methodology:

-

Reagent Preparation: A purified VHL-ElonginB-ElonginC (VBC) complex is prepared.[8] A fluorescently labeled VHL ligand (e.g., a derivative of VH032) is used as a tracer. Test ligands are serially diluted.[8]

-

Assay Execution: The VBC complex and the fluorescent tracer are incubated in a low-volume 384-well plate at concentrations optimized for a stable polarization signal.

-

Competition: Serial dilutions of the unlabeled test ligand are added to the wells.

-

Measurement: The plate is incubated to reach equilibrium, and fluorescence polarization is measured using a plate reader. The decrease in polarization is proportional to the amount of tracer displaced by the test ligand.

-

Data Analysis: The data are plotted as polarization versus the logarithm of the test ligand concentration. An IC50 value is determined by fitting the curve to a suitable binding model.

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To directly measure the thermodynamic parameters of binding (Kd, ΔH, ΔS) between a VHL ligand and the VBC complex.[8]

-

Methodology:

-

Sample Preparation: Purified VBC complex is placed in the sample cell of the calorimeter, and the VHL ligand is loaded into the injection syringe at a concentration typically 10-20 times higher.[8]

-

Titration: Small, sequential injections of the ligand are made into the sample cell.[8] The heat released or absorbed upon binding is measured after each injection.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to directly calculate the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[8]

-

Western Blotting for Protein Degradation

-

Objective: To quantify the reduction in the levels of a target protein in cells treated with a PROTAC.[4]

-

Methodology:

-

Cell Treatment: Cells are cultured and treated with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[7]

-

Lysis: Cells are harvested and lysed to extract total cellular proteins. Protein concentration is quantified using an assay like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the POI. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate. The signal is captured using an imaging system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software. The level of the POI is normalized to the loading control, and the percentage of degradation is calculated relative to a vehicle-treated control.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

-

Objective: To provide direct evidence of the PROTAC-induced ternary complex formation (POI-PROTAC-VHL) and subsequent ubiquitination within the cell.[10]

-

Methodology:

-

Cell Treatment: Cells are treated with the PROTAC, a negative control, and often a proteasome inhibitor (like MG132) to prevent the degradation of the ubiquitinated POI.[10]

-

Lysis: Cells are lysed using a gentle, non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against either the POI or VHL, which is coupled to magnetic or agarose (B213101) beads. This "pulls down" the antibody's target protein and any interacting partners.

-

Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.

-

Western Blot Analysis: The eluted samples are analyzed by Western blotting. To confirm ternary complex formation, the blot is probed for the presence of VHL (if the POI was pulled down) or the POI (if VHL was pulled down). To detect ubiquitination, the blot is probed with an anti-ubiquitin antibody.[10]

-

Conclusion

VHL E3 ligase ligands are foundational tools in the design and development of a major class of PROTACs. The journey from early peptide-based binders to potent, drug-like small molecules has been a critical enabler for the entire field of targeted protein degradation.[3][5] A thorough understanding of the VHL-mediated degradation pathway, combined with rigorous application of quantitative biochemical and cellular assays, is essential for the successful creation of novel protein degraders. This guide provides a framework for researchers to navigate the core principles and methodologies required to advance this promising therapeutic modality.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 7. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

(S,R,S)-Ahpc-peg4-NH2: A Technical Guide to its Synthesis and Application in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-peg4-NH2, also known as VH032-PEG4-NH2, is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). It is a heterobifunctional molecule composed of a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-α-hydroxy-β-phenylalanine-based scaffold (AHPC), connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal primary amine. This pre-fabricated ligand-linker conjugate simplifies the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

The discovery of this compound was not a singular event but rather an outcome of the broader research and development efforts in the field of targeted protein degradation. As researchers sought to optimize the efficacy and physicochemical properties of VHL-recruiting PROTACs, the need for well-defined, modular linkers and potent E3 ligase ligands became apparent. This led to the development of pre-synthesized ligand-linker conjugates like this compound, which are now commercially available and widely used in the synthesis of PROTAC libraries for drug discovery.

This technical guide provides an in-depth overview of the synthesis of this compound, its chemical properties, and its role in the mechanism of action of VHL-recruiting PROTACs.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₃₂H₄₉N₅O₈S |

| Molecular Weight | 663.83 g/mol |

| CAS Number | 2010159-57-4 |

| Appearance | White to off-white solid |

| Purity (typical) | ≥95% |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages:

-

Synthesis of the VHL ligand precursor, (S,R,S)-AHPC-NH2 (also known as VH032 amine).

-

Coupling of the VH032 amine with a protected PEG linker, followed by deprotection.

The following experimental protocols are based on published, scalable methods for the synthesis of the VH032 amine and standard bioconjugation techniques for the subsequent linker attachment.

Experimental Workflow for the Synthesis of this compound

Stage 1: Detailed Protocol for the Synthesis of (S,R,S)-AHPC-NH2 (VH032 amine)

A feasible, column chromatography-free, multi-gram scale synthetic process for VH032 amine has been reported. The following is a summary of this multi-step synthesis.

Materials and Reagents:

-

(4-(4-methylthiazol-5-yl)phenyl)methanamine

-

(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

-

(S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DCM (Dichloromethane)

-

DMF (Dimethylformamide)

-

HCl in dioxane (4 M solution)

-

Methanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

Synthesis of tert-butyl (2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate:

-

Dissolve (4-(4-methylthiazol-5-yl)phenyl)methanamine and (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid in a mixture of DCM and DMF.

-

Add HATU and DIPEA to the solution and stir at room temperature overnight.

-

Work up the reaction by washing with aqueous NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by crystallization.

-

-

Boc Deprotection to yield (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide:

-

Dissolve the product from the previous step in DCM.

-

Add a 4 M solution of HCl in dioxane and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt.

-

-

Coupling with (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid:

-

Dissolve the hydrochloride salt from the previous step and (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid in DMF.

-

Add HATU and DIPEA and stir at room temperature overnight.

-

Work up the reaction as described in step 1 to obtain tert-butyl ((S)-1-(((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)carbonyl)-2,2-dimethylpropyl)carbamate.

-

-

Final Boc Deprotection to yield (S,R,S)-AHPC-NH2:

-

Dissolve the product from step 3 in DCM.

-

Add a 4 M solution of HCl in dioxane and stir at room temperature overnight.

-

Concentrate the reaction mixture and purify by precipitation or crystallization to obtain (S,R,S)-AHPC-NH2 as the hydrochloride salt.

-

Stage 2: Proposed Protocol for the PEGylation of (S,R,S)-AHPC-NH2

This proposed protocol is based on standard amide coupling and Boc deprotection methodologies.

Materials and Reagents:

-

(S,R,S)-AHPC-NH2 hydrochloride

-

Boc-NH-PEG4-COOH

-

HATU or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA

-

DMF

-

Trifluoroacetic acid (TFA)

-

DCM

-

Diethyl ether

Procedure:

-

Amide Coupling:

-

To a solution of (S,R,S)-AHPC-NH2 hydrochloride (1 equivalent) and Boc-NH-PEG4-COOH (1.1 equivalents) in DMF, add DIPEA (3-4 equivalents) and HATU (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours or until completion as monitored by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, Boc-protected this compound, can be purified by flash column chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected intermediate in DCM.

-

Add TFA (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

The crude product can be purified by precipitation from diethyl ether or by preparative HPLC to yield the final product, this compound, as a TFA salt. This can be converted to the free base or hydrochloride salt if required.

-

Role in PROTAC-Mediated Protein Degradation

This compound serves as a key component in the construction of VHL-recruiting PROTACs. The terminal amine of the PEG linker provides a convenient attachment point for a ligand that binds to a protein of interest (POI).

Mechanism of Action

The resulting PROTAC is a heterobifunctional molecule that can simultaneously bind to the VHL E3 ubiquitin ligase (via the AHPC moiety) and the target protein (via the POI ligand). This induced proximity facilitates the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein.

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to the selective removal of the target protein from the cell. The PROTAC molecule is then released and can engage in further catalytic cycles of protein degradation.

Conclusion

This compound is a valuable and versatile tool for the development of VHL-recruiting PROTACs. Its modular design, incorporating a potent VHL ligand and a flexible PEG linker with a reactive handle, streamlines the synthesis of these innovative therapeutic agents. A thorough understanding of its synthesis and mechanism of action is essential for researchers and drug development professionals working at the forefront of targeted protein degradation. The provided synthetic protocols offer a robust foundation for the laboratory-scale production of this key intermediate, enabling the exploration of new PROTACs for a wide range of therapeutic targets.

An In-depth Technical Guide to (S,R,S)-Ahpc-peg4-NH2 and its Role in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S,R,S)-Ahpc-peg4-NH2, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical identity, its role as a VHL E3 ligase ligand-linker conjugate, and its application in the rapidly advancing field of targeted protein degradation. This document consolidates available data, outlines relevant experimental methodologies, and visualizes the underlying biological pathways.

Chemical Identity and Synonyms

This compound is a synthetic molecule designed for use in PROTAC technology. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, which allows for conjugation to a ligand of a target protein.

A comprehensive list of its identifiers and alternative names is provided in the table below for clarity and cross-referencing in research literature and chemical catalogs.

| Identifier Type | Value |

| IUPAC Name | (2S,4R)-1-((S)-17-Amino-2-(tert-butyl)-4-oxo-6,9,12,15-tetraoxa-3-azaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

| Synonyms | VH032-PEG4-NH2, VHL Ligand-Linker Conjugates 4, E3 ligase Ligand-Linker Conjugates 7 Free Base |

| CAS Number | 2010159-57-4 (for the free base) |

| Molecular Formula | C₃₂H₄₉N₅O₈S |

| Molecular Weight | 663.83 g/mol (free base) |

Role in PROTAC Technology

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2][3] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3]

This compound serves as a pre-fabricated "E3 ligase ligand-linker" component. The (S,R,S)-Ahpc moiety is a potent binder to the VHL E3 ligase.[4] The PEG4 linker provides appropriate spacing and physicochemical properties to facilitate the formation of a stable ternary complex between the POI, the PROTAC, and the VHL E3 ligase. The terminal amine (-NH2) group offers a convenient chemical handle for conjugation with a carboxylic acid or other reactive group on the POI ligand, enabling the modular synthesis of PROTACs.

Mechanism of Action: The Ubiquitin-Proteasome Pathway

The mechanism of action for PROTACs utilizing this compound is centered on the ubiquitin-proteasome pathway.[1][5] The process can be summarized in the following steps:

-

Ternary Complex Formation : The PROTAC, by binding to both the target protein and the VHL E3 ligase, facilitates the formation of a POI-PROTAC-VHL ternary complex.[3]

-

Ubiquitination : Within this complex, the VHL E3 ligase acts as a scaffold, bringing the target protein into proximity with an E2 ubiquitin-conjugating enzyme. This proximity allows for the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the target protein, resulting in polyubiquitination.[1][6]

-

Proteasomal Degradation : The polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome.[1][6] The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.[1] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

The following diagram illustrates this signaling pathway.

Caption: Mechanism of action for a PROTAC utilizing this compound.

Experimental Protocols

While specific, detailed protocols for the synthesis and use of every PROTAC containing this compound are proprietary or published within specific research articles, general methodologies can be outlined.

A common method for synthesizing a PROTAC using this compound involves a standard amide bond formation with a POI ligand that has a carboxylic acid functional group.

General Procedure:

-

Dissolve the POI ligand (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1.2 equivalents), and an organic base, like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.

-

Allow the reaction to proceed at room temperature, typically for several hours to overnight, while monitoring its progress by LC-MS.

-

Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.

-

The organic layer is dried, filtered, and concentrated under reduced pressure.

-

The crude product is then purified using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC, to yield the desired PROTAC.

To assess the efficacy of a synthesized PROTAC in degrading the target protein, a Western blot analysis is a standard method.

General Procedure:

-

Cell Culture and Treatment : Plate the desired cell line and allow the cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and appropriate controls, such as DMSO vehicle and a negative control PROTAC) for a specified period (e.g., 24 hours).

-

Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting : Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting : Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.

-

Detection : Wash the membrane and incubate with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP). Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis : Quantify the band intensities and normalize the target protein levels to the loading control. The percentage of protein degradation can then be calculated relative to the vehicle-treated control.

Quantitative Data

Quantitative data for PROTACs is highly specific to the target protein and the cell line being investigated. The table below provides a conceptual framework for the types of data that are typically generated and should be presented when characterizing a novel PROTAC based on this compound.

| Parameter | Description | Example Value Range |

| Binding Affinity (Kd) to POI | The dissociation constant for the binding of the PROTAC to the protein of interest. | 1-1000 nM |

| Binding Affinity (Kd) to VHL | The dissociation constant for the binding of the PROTAC to the VHL E3 ligase. | 1-500 nM |

| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein in a specific cell line after a defined time. | 0.1-1000 nM |

| Dₘₐₓ | The maximum percentage of protein degradation achieved at saturating PROTAC concentrations. | 70-95% |

| Cellular Permeability (PAMPA) | A measure of the ability of the PROTAC to cross cell membranes, often assessed using a parallel artificial membrane permeability assay. | Varies widely |

Note: The example value ranges are illustrative and the actual values will depend on the specific PROTAC and experimental conditions.

Logical Workflow for PROTAC Development

The development of a novel PROTAC using this compound follows a logical progression from design to in vivo testing. The diagram below outlines this typical workflow.

Caption: A generalized workflow for the development of a PROTAC.

References

The Strategic Role of the Terminal Amine in (S,R,S)-Ahpc-peg4-NH2: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecule (S,R,S)-Ahpc-peg4-NH2 has emerged as a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery. This technical guide provides an in-depth analysis of the critical function of the terminal amine group (-NH2) in this E3 ligase ligand-linker conjugate. We will explore its role as a versatile reactive handle for bioconjugation, its impact on the physicochemical properties of the resulting PROTAC, and provide detailed experimental context for its application in the synthesis of these heterobifunctional molecules.

Introduction to this compound in PROTACs

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. This compound is a pre-synthesized conjugate that incorporates a potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and a flexible 4-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a primary amine.[1][2][3] This design provides a streamlined approach to PROTAC synthesis, allowing researchers to focus on developing and attaching the POI ligand.

The overall mechanism of action for a PROTAC synthesized from this building block is illustrated in the signaling pathway below.

References

The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern pharmacology is undergoing a paradigm shift, moving beyond traditional inhibition-based mechanisms towards targeted protein degradation. At the forefront of this revolution is the Proteolysis Targeting Chimera (PROTAC) technology, a novel therapeutic modality that harnesses the cell's own machinery to eliminate disease-causing proteins. This technical guide provides an in-depth exploration of the core principles of PROTAC technology, offering detailed experimental methodologies, quantitative data for key molecules, and visual representations of the underlying biological processes.

Core Principles of PROTAC Technology

PROTACs are heterobifunctional molecules engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3][4] Unlike traditional small molecule inhibitors that require high occupancy to block a protein's function, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[5][6]

The key components of a PROTAC molecule are:

-

A Protein of Interest (POI) Ligand: This "warhead" is a molecule that specifically binds to the target protein intended for degradation.[7][8] The selection of a suitable POI ligand is the first step in PROTAC design and can be derived from known inhibitors or newly discovered binders.[9]

-

An E3 Ligase Ligand: This "anchor" recruits a specific E3 ubiquitin ligase. To date, the most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[10][11]

-

A Linker: This chemical tether connects the POI ligand and the E3 ligase ligand. The length, composition, and attachment points of the linker are critical for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.[7][8]

The concept of PROTACs was first introduced in 2001 by Crews and Deshaies, but the technology gained significant traction with the development of small-molecule, cell-permeable E3 ligase ligands.[1][5] This breakthrough has paved the way for the development of orally bioavailable PROTACs, with several candidates now in clinical trials for various diseases, particularly cancer.[12][13]

The Ubiquitin-Proteasome System: The Engine of PROTACs

The efficacy of PROTAC technology is entirely dependent on the cell's endogenous ubiquitin-proteasome system (UPS). The UPS is the primary mechanism for regulated protein degradation in eukaryotic cells, playing a crucial role in maintaining protein homeostasis.[3][9] The process of ubiquitination involves a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[3][13]

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.[3][13]

-

E3 Ubiquitin Ligase: Recognizes the specific substrate (in this case, the POI brought into proximity by the PROTAC) and facilitates the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate.[3][13]

The attachment of a polyubiquitin (B1169507) chain to the POI serves as a degradation signal, targeting it to the 26S proteasome for destruction.[2][5]

Quantitative Data on Key PROTAC Molecules

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.[14] The half-maximal inhibitory concentration (IC50) is also often reported to compare the degradation activity with the inhibitory effect on cell viability.

Here, we summarize the quantitative data for several well-characterized PROTACs that have been pivotal in the field.

Table 1: Quantitative Data for Androgen Receptor (AR) and Estrogen Receptor (ER) PROTACs

| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |

| ARV-110 | AR | CRBN | VCaP | < 1 | > 90 | - | [15][16] |

| ARV-471 | ERα | CRBN | MCF-7 | ~1 | > 90 | 1.1 | [1][17][][19] |

| T47D | - | - | 1.1 | [17] | |||

| BT474 | - | > 90 | - | [17] | |||

| CAMA-1 | - | > 90 | - | [17] | |||

| ZR-75-1 | - | > 90 | - | [17] | |||

| ERD-308 | ERα | VHL | MCF-7 | 0.17 | > 95 | - | [19] |

| T47D | 0.43 | > 95 | - | [19] |

Table 2: Quantitative Data for BRD4 PROTACs

| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |

| ARV-771 | BRD2/3/4 | VHL | 22Rv1 | < 5 | - | < 1 (c-Myc) | [6][14][20][21] |

| MZ1 | BRD4 | VHL | HeLa | 30-100 | > 95 | - | [11][14] |

| H661 | 8 | Complete at 100 nM | - | [14] | |||

| H838 | 23 | Complete at 100 nM | - | [14] | |||

| dBET1 | BRD4 | CRBN | MV4-11 | - | - | 0.27 | [22][23] |

| Kasumi-1 | - | - | 0.15 | [22][23] | |||

| NB4 | - | - | 0.34 | [22][23] | |||

| THP-1 | - | - | 0.36 | [22][23] | |||

| ARV-825 | BRD4 | CRBN | 22RV1 | < 1 | - | - | [14] |

| NAMALWA | 1 | - | - | [14] | |||

| CA46 | 1 | - | - | [14] |

Table 3: Quantitative Data for Other Notable PROTACs

| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |

| SIAIS178 | BCR-ABL | VHL | K562 | - | - | 24 | [24] |

| dCDK9-202 | CDK9 | CRBN | TC-71 | 3.5 | > 99 | 8.5 | [9] |

| PROTAC CDK9 degrader-6 | CDK9 | - | MV4-11 | 100 (CDK942) | - | - | [25] |

| 140 (CDK955) | [25] | ||||||

| AT1 | BRD4 | VHL | HeLa | 30-100 | > 95 | - | [11] |

Detailed Experimental Protocols

The successful development and characterization of PROTACs rely on a suite of robust experimental assays. Below are detailed methodologies for key experiments cited in PROTAC research.

Western Blotting for Protein Degradation

This is the most common method to visualize and semi-quantify the degradation of a target protein.

-

Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of treatment. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-